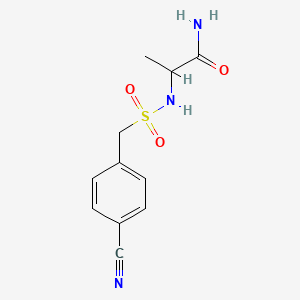![molecular formula C21H20O4 B14914952 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone: is an organic compound with the molecular formula C21H24O2. It is known for its unique spiro structure, which consists of two indene units connected through a spiro carbon atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the spiro structure, followed by further substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as palladium on carbon (Pd/C), and reagents like hydrazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. For example, it has been investigated as an HIV-1 integrase inhibitor, showing promising results in vitro .
Medicine: In medicine, the compound’s inhibitory properties are explored for potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of advanced polymers and materials. Its stability and reactivity make it suitable for applications in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential antiviral agent.
Comparison with Similar Compounds
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indan]-6,6’-diol
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
Comparison: Compared to similar compounds, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is unique due to its specific spiro structure and functional groups.
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrone |
InChI |
InChI=1S/C21H20O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8H,9-10H2,1-4H3 |
InChI Key |
JNASWICTGFUFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=O)C(=O)C=C32)(C)C)C4=CC(=O)C(=O)C=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)






![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


